Cas no 2138200-58-3 (5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine)

5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine structure
2138200-58-3 structure
Product Name:5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
CAS No:2138200-58-3
MF:C9H12N4S
MW:208.283379554749
CID:6234636
PubChem ID:165479406
Update Time:2025-07-17

5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine
    • EN300-1113025
    • 5-methyl-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-amine
    • 2138200-58-3
    • Inchi: 1S/C9H12N4S/c1-6-3-9(10)12-13(6)5-8-4-11-7(2)14-8/h3-4H,5H2,1-2H3,(H2,10,12)
    • InChI Key: PJAUJBRDOPPYCR-UHFFFAOYSA-N
    • SMILES: S1C(C)=NC=C1CN1C(C)=CC(N)=N1

Computed Properties

  • Exact Mass: 208.07826757g/mol
  • Monoisotopic Mass: 208.07826757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 201
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 85Ų

5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine Pricemore >>

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Additional information on 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine

Introduction to 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine (CAS No. 2138200-58-3) and Its Emerging Applications in Chemical Biology

The compound 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine, identified by its CAS number 2138200-58-3, represents a fascinating molecule with significant potential in the field of chemical biology and pharmaceutical research. This heterocyclic compound combines the structural features of pyrazole, thiazole, and methyl groups, creating a versatile scaffold that has garnered attention for its pharmacological properties and synthetic utility.

At the core of this compound's appeal lies its intricate molecular architecture, which includes a pyrazol ring substituted with a methyl group at the 5-position and an N-substituted side chain linked to a thiazole moiety. The presence of these functional groups not only enhances the compound's solubility and bioavailability but also opens up possibilities for diverse interactions with biological targets. Specifically, the thiazole component is well-documented for its role in modulating enzyme activity and cellular signaling pathways, while the pyrazol scaffold is frequently employed in drug design due to its ability to engage with proteins in unique ways.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to explore the binding affinities and mechanisms of action of such molecules more efficiently than ever before. Studies have suggested that derivatives of this compound class may exhibit inhibitory effects on various kinases and other enzymes implicated in inflammatory and metabolic diseases. For instance, preliminary computational models predict that modifications to the methyl group or the N-substituent could enhance binding to specific protein targets, potentially leading to novel therapeutic agents.

In light of these findings, researchers are increasingly interested in synthesizing analogs of 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine to optimize its pharmacokinetic profile and target specificity. The integration of machine learning algorithms into drug discovery pipelines has further accelerated this process by allowing rapid virtual screening of large chemical libraries. This approach has already led to several promising candidates that show improved efficacy in preclinical models.

The compound's potential extends beyond mere kinase inhibition; emerging evidence suggests that it may also interact with nucleic acids or modulate epigenetic processes. For example, recent studies have highlighted the role of thiazole derivatives in influencing DNA methylation patterns, which could have implications for cancer therapy and regenerative medicine. While these findings are still in their infancy, they underscore the need for further exploration into the multifaceted biological activities of this class of molecules.

From a synthetic chemistry perspective, 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-amine serves as an excellent building block for more complex scaffolds. Its modular design allows for easy modification at multiple positions, enabling chemists to fine-tune its properties for specific applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing the necessary heterocyclic frameworks efficiently. Additionally, green chemistry principles are being increasingly applied to minimize waste and improve sustainability during synthesis.

The pharmaceutical industry has taken note of these developments, with several companies investing in programs aimed at identifying novel therapeutics based on similar molecular motifs. The versatility of compounds like 5-methyl-1-(2-methyl-1,3-thiazol-5-yl)methyl-1H-pyrazol-3-am ine makes them attractive candidates for addressing unmet medical needs across various therapeutic areas. Whether it is developing treatments for neurological disorders or infectious diseases, this class of molecules offers a wealth of opportunities for innovation.

As research continues to uncover new biological functions and synthetic strategies, the future looks promising for derivatives of this compound. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into tangible benefits for patients worldwide. By leveraging cutting-edge technologies and interdisciplinary approaches, scientists can unlock the full potential of molecules like 5-methyl -1-(2-methyl -1 ,3-thiazol -5 -yl)meth ylm -1 H-p yraz ol -3-am ine, paving the way for next-generation pharmaceuticals.

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